molecular formula C16H19N5O B604958 2OH-Bnpp1

2OH-Bnpp1

カタログ番号: B604958
分子量: 297.35 g/mol
InChIキー: LWLCFWPPMNPMOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Cancer Research

2OH-BNPP1 has been utilized to study the role of BUB1 in various cancer cell lines. Research indicates that inhibiting BUB1 can sensitize tumor cells to chemotherapeutic agents, enhancing their efficacy . For instance, studies have shown that combining BUB1 inhibition with taxanes or PARP inhibitors results in additive or synergistic effects on tumor cell death .

Cellular Signaling Studies

The compound has been employed to dissect the signaling pathways involving Epidermal Growth Factor Receptor (EGFR). Inhibition of BUB1 using this compound has been shown to affect EGFR internalization and signaling dynamics, providing insights into receptor recycling and degradation processes . This application is particularly relevant for understanding how cancer cells manipulate signaling pathways for growth and survival.

In Vitro and In Vivo Studies

While this compound effectively inhibits BUB1 kinase activity in vitro, its efficacy in vivo remains limited compared to other inhibitors like BAY-320. Studies have demonstrated that while both compounds inhibit BUB1 in vitro, BAY-320 exhibits superior performance in cellular models . This distinction highlights the importance of selecting appropriate inhibitors based on specific experimental conditions.

Comparative Data Table

CompoundInhibition TypeEfficacy In VitroEfficacy In VivoNotable Applications
This compoundBUB1 Kinase InhibitorModerateLimitedCancer cell line studies, EGFR signaling
BAY-320BUB1 Kinase InhibitorHighHighCancer therapy sensitization, detailed signaling studies

Case Study 1: BUB1 Inhibition and Chemotherapy Sensitization

In a study examining the effects of BUB1 inhibition on ovarian cancer cells, researchers found that treatment with this compound led to increased sensitivity to taxane-based therapies. The combination resulted in enhanced apoptosis rates compared to either treatment alone .

Case Study 2: Impact on EGFR Signaling

Another investigation focused on the role of BUB1 in regulating EGFR signaling pathways. By employing this compound to inhibit BUB1, researchers observed alterations in EGFR internalization dynamics, suggesting potential therapeutic avenues for targeting EGFR-driven cancers .

作用機序

2OH-BNPP1は、Bub1キナーゼを阻害することにより、その効果を発揮します。この阻害は、TGFβシグナル伝達経路に関与する重要なタンパク質のリン酸化を阻害し、それによって細胞の増殖と増殖を阻害します。 この化合物は、染色体の配向と分離に不可欠なHistone 2AのT120でのBub1媒介リン酸化を阻害することにより、紡錘体集合チェックポイントにも影響を与えます .

類似化合物の比較

類似化合物

This compoundの独自性

This compoundは、Bub1キナーゼの特異的な阻害とTGFβシグナル伝達経路を阻害する能力においてユニークです。 細胞ベースのアッセイではBAY-320やBAY-524と比較して効果が低く、より効果的な阻害剤の必要性を浮き彫りにしています .

準備方法

合成経路と反応条件

2OH-BNPP1の合成は、いくつかのステップからなります。

    2-ヒドロキシフェニル酢酸からベンジル保護アシルクロリドへの変換: .

    マロノニトリルとの縮合: 中間体を形成する。

    エノール体のメチル化: 中間体をジメチル硫酸を用いてメチル化する。

    tert-ブチルヒドラジンとの反応: ピラゾール環を構築する。

    ピリミジン環の形成: ホルムアミドとの反応による。

    脱ベンジル化: 最終生成物であるthis compoundを生成する.

工業的製造方法

This compoundの工業的製造方法は、十分に文書化されていません。上記に記載した合成経路は、反応条件と精製プロセスの適切な最適化により、工業的製造に規模拡大することができます。

化学反応の分析

反応の種類

2OH-BNPP1は、主に以下を行います。

    置換反応: 官能基の置換を含む。

    酸化還元反応: 分子の酸化状態に影響を与える。

一般的な試薬と条件

主な生成物

これらの反応によって生成される主な生成物はthis compoundそのものであり、合成の各段階で中間体が形成されます。

科学研究への応用

This compoundは、科学研究でいくつかの応用があります。

類似化合物との比較

Similar Compounds

Uniqueness of this compound

This compound is unique in its specific inhibition of the Bub1 kinase and its ability to disrupt the TGFβ signaling pathway. it is less effective in cell-based assays compared to BAY-320 and BAY-524, highlighting the need for improved inhibitors .

生物活性

2OH-BNPP1 is a small-molecule compound that has garnered attention for its potential role as an inhibitor of the Bub1 kinase, which is implicated in mitotic processes and the spindle assembly checkpoint (SAC). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and implications for cancer research.

Bub1 is a serine/threonine kinase that plays a crucial role in ensuring proper chromosome alignment during cell division. It phosphorylates Histone 2A at threonine 120 (H2ApT120), which is essential for recruiting other proteins involved in the SAC. The inhibition of Bub1 activity can lead to errors in chromosome segregation, contributing to aneuploidy and cancer progression.

Key Findings:

  • This compound has been shown to inhibit the kinase activity of Bub1, as evidenced by reduced phosphorylation of H2A in vitro .
  • However, studies indicate that while this compound effectively inhibits Bub1 in vitro, it may not be as effective in cellular contexts (in cellulo) compared to other inhibitors like BAY-320 .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit Bub1's phosphorylation of H2A. The half-maximal inhibitory concentration (IC50) for this compound was reported to be approximately 0.25 µM, indicating its potency as a Bub1 inhibitor under controlled conditions .

CompoundIC50 (µM)Notes
This compound0.25Effective in vitro but less so in cells
BAY-3200.60Effective both in vitro and in cells

Cellular Assays

In cellular assays, the effectiveness of this compound was less pronounced. For example, when tested on various cancer cell lines, treatment with 10 µM of this compound did not significantly affect colony formation, suggesting limited efficacy in disrupting cellular functions related to Bub1 activity . In contrast, BAY-320 demonstrated a substantial reduction in colony formation under similar conditions.

Case Studies

Several studies have highlighted the implications of using this compound in cancer research:

  • Lung Cancer Xenografts : In experiments involving lung cancer xenografts, treatment with this compound resulted in decreased levels of phosphorylated H2A, suggesting potential therapeutic applications .
  • Comparative Analysis : A comparative study between BAY-320 and this compound revealed that while both compounds inhibit Bub1 kinase activity, BAY-320 was more effective in cellular environments due to its ability to inhibit endogenous Bub1-mediated processes .

Implications for Cancer Therapy

The role of Bub1 and its inhibitors like this compound is critical in understanding cancer biology. Given that aberrant Bub1 activity is associated with various cancers, targeting this pathway could offer therapeutic benefits. However, the limited efficacy of this compound in cellular systems raises questions about its practical application as a therapeutic agent.

特性

IUPAC Name

2-[(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-16(2,3)21-15-13(14(17)18-9-19-15)11(20-21)8-10-6-4-5-7-12(10)22/h4-7,9,22H,8H2,1-3H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLCFWPPMNPMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC=C3O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of 2OH-BNPP1?

A1: this compound is a small molecule inhibitor that targets the kinase activity of Budding Uninhibited by Benzimidazoles-1 (BUB1) [, ]. While the precise binding site and mechanism remain to be fully elucidated, studies suggest that this compound directly inhibits BUB1's ability to phosphorylate its substrates, including Histone 2A and components of the TGF-β signaling pathway [, , ]. This inhibition leads to downstream effects on chromosome alignment, cell cycle progression, and TGF-β signaling [, , ].

Q2: How effective is this compound at inhibiting BUB1 in cells?

A2: Research suggests that the effectiveness of this compound as a BUB1 inhibitor in vivo might be limited. While it displays in vitro inhibition of BUB1, studies utilizing a cell-based assay designed to specifically measure BUB1 inhibition showed that this compound failed to inhibit the ectopic H2ApT120 signal generated by the BUB1 kinase region []. Additionally, this compound was unable to inhibit endogenous Bub1-mediated Sgo1 localization []. These findings suggest that this compound may not effectively inhibit BUB1 in a cellular context.

Q3: What is the impact of this compound on the TGF-β signaling pathway?

A4: this compound has been shown to inhibit TGF-β signaling in several studies [, , ]. Research suggests that BUB1 interacts with TGF-β receptor subunits, promoting their heterodimerization and downstream signaling []. By inhibiting BUB1's kinase activity, this compound disrupts this interaction, leading to reduced SMAD2/3 phosphorylation, impaired TGF-β-mediated transcription, and ultimately, suppression of TGF-β-driven cellular responses like epithelial-mesenchymal transition (EMT) and cell migration [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。